2-(4-Pyridyl)benzimidazole
Overview
Description
2-(4-Pyridyl)benzimidazole is a heterocyclic compound that consists of a benzimidazole ring fused with a pyridine ring at the 4-position. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Pyridyl)benzimidazole can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with 4-pyridinecarboxaldehyde in the presence of an acid catalyst. The reaction typically occurs in a solvent such as acetonitrile at room temperature, yielding the desired product with high efficiency .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, is becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound, such as this compound alcohols.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(4-Pyridyl)benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)benzimidazole varies depending on its application:
Anticancer Activity: The compound induces apoptosis in cancer cells by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential.
Enzyme Inhibition: Acts as a chelating ligand, binding to metal ions in the active site of enzymes and inhibiting their activity.
Corrosion Inhibition: Forms a protective film on the metal surface, reducing the rate of corrosion by blocking active sites.
Comparison with Similar Compounds
2-(4-Pyridyl)benzimidazole can be compared with other similar compounds, such as:
2-(2-Pyridyl)benzimidazole: Similar structure but with the pyridine ring at the 2-position, exhibiting different chemical and biological properties.
Pyrimido[1,2-a]benzimidazoles: Compounds with a fused pyrimidine ring, showing distinct pharmacological activities.
2-Phenylbenzimidazole Derivatives: Compounds with a phenyl group instead of a pyridine ring, used in various medicinal applications.
This compound stands out due to its unique combination of a benzimidazole and pyridine ring, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-pyridin-4-yl-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWWLYCGNNCLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289654 | |
Record name | 2-(4-Pyridyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24804698 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2208-59-5 | |
Record name | 2208-59-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62609 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Pyridyl)benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80289654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(pyridin-4-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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